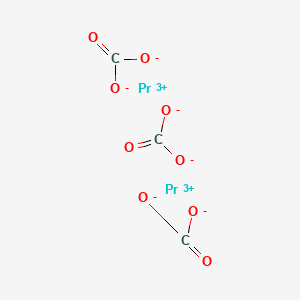![molecular formula C21H20F4N4O2 B15287512 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide is a complex organic compound with the molecular formula C21H20F4N4O2. It is characterized by the presence of fluorine, trifluoromethyl, pyridine, piperidine, and indoline groups, making it a unique and versatile molecule in various scientific fields .
Méthodes De Préparation
The synthesis of 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Pyridine Group: This step involves the coupling of the trifluoromethyl pyridine group to the piperidine core using reagents like EDC (1.2 equiv), HOPO (0.1 equiv), MeCN, EtOH, and H2O.
Final Assembly: The final compound is assembled through a series of condensation and purification steps to yield the desired product.
Analyse Des Réactions Chimiques
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and trifluoromethyl groups.
Condensation: Condensation reactions can be performed to form larger, more complex molecules
Applications De Recherche Scientifique
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, such as the calcitonin gene-related peptide (CGRP) receptor, which plays a role in pain signaling . Additionally, it may modulate other signaling pathways involved in inflammation and cellular responses .
Comparaison Avec Des Composés Similaires
5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide can be compared with other similar compounds, such as:
N-(1-(6-(Trifluoromethyl)pyridin-3-yl)methyl)piperidin-4-yl)indoline-1-carboxamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
N-(1-(6-(Trifluoromethyl)pyridin-3-yl)carbonyl)piperidin-4-yl)indoline-1-carboxamide: This compound is structurally similar but lacks the fluorine atom.
Indoline derivatives: Various indoline derivatives exhibit similar biological activities and are used in medicinal chemistry.
Propriétés
Formule moléculaire |
C21H20F4N4O2 |
|---|---|
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
5-fluoro-N-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C21H20F4N4O2/c22-15-2-3-17-13(11-15)5-10-29(17)20(31)27-16-6-8-28(9-7-16)19(30)14-1-4-18(26-12-14)21(23,24)25/h1-4,11-12,16H,5-10H2,(H,27,31) |
Clé InChI |
JFQQLFLBVWENBM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)N2CCC3=C2C=CC(=C3)F)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
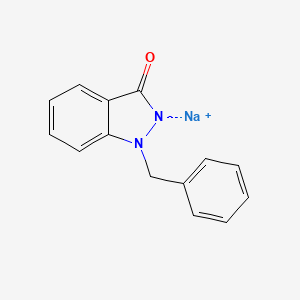
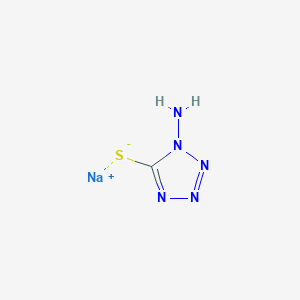
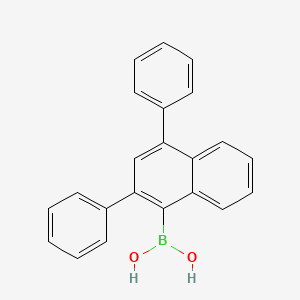
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
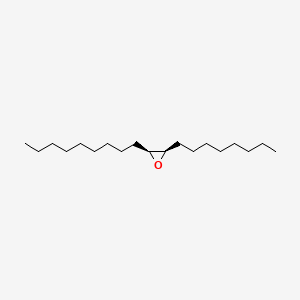
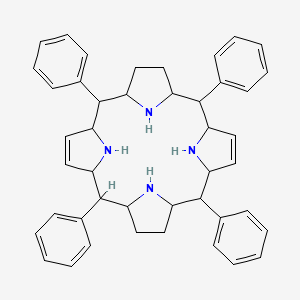
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
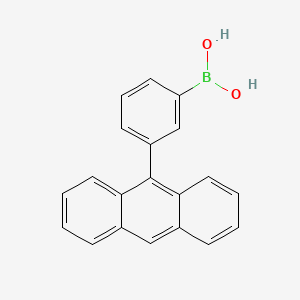
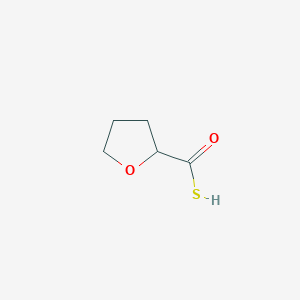
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
